molecular formula C16H15ClN6O B2436854 1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034323-54-9

1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No.: B2436854
CAS No.: 2034323-54-9
M. Wt: 342.79
InChI Key: HUCHXRZIZRPPTJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic compound based on the pyrazolyl-urea scaffold, a structure recognized as a privileged framework in medicinal chemistry . Pyrazolyl-ureas are a significant class of compounds showing a wide spectrum of biological activities, making them attractive lead structures in pharmaceutical research . The pyrazole nucleus is a five-membered heterocyclic ring with two nitrogen atoms, and its derivatives have long been known as a privileged scaffold in the synthesis of biologically active compounds . The incorporation of a urea function, which provides excellent hydrogen-bonding capabilities as both a donor and acceptor, can enhance interactions with various protein targets and potentially improve aqueous solubility . This specific compound features a 2-chlorophenyl group and a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl moiety linked via a urea bridge. Researchers are exploring such molecules for their potential to modulate intracellular targets. Pyrazolyl-urea derivatives have been investigated for their anti-pathogenic (e.g., antibacterial, antiplasmodial) and anticarcinogenic activities . In the anticancer field, analogous compounds have been shown to interact with multiple cellular pathways, particularly by inhibiting different kinase enzymes such as Src, p38-MAPK, and TrkA, and some have demonstrated antiangiogenic potential . The presence of the pyrazine heterocycle in its structure may further influence its physicochemical properties and binding affinity. This product is intended for research and development purposes in chemical biology and drug discovery contexts, such as in vitro screening, mechanism-of-action studies, and as a building block for further structural optimization. It is supplied as a solid and should be stored in a cool, dry place. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c1-23-11(8-14(22-23)15-10-18-6-7-19-15)9-20-16(24)21-13-5-3-2-4-12(13)17/h2-8,10H,9H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCHXRZIZRPPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazine derivatives and pyrazine carboxylic acids.

    Urea Formation: The pyrazole derivative is then reacted with an isocyanate or a carbamoyl chloride to form the urea linkage.

    Chlorophenyl Introduction: Finally, the 2-chlorophenyl group is introduced through nucleophilic substitution reactions, often using 2-chlorophenyl isocyanate or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted urea compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized, including 1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea. The compound showed IC50 values ranging from 10 to 20 µM against MCF-7 (breast cancer) cells, indicating potent anticancer activity compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Research Findings:
In a controlled study on rat models, the administration of the compound resulted in a significant decrease in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The urea moiety in the compound contributes to its ability to inhibit various enzymes, particularly those involved in metabolic pathways related to disease processes.

Mechanism of Action:
The compound acts as an inhibitor of urease, an enzyme linked to several pathological conditions such as kidney stones and gastric ulcers. In vitro assays revealed that it competes with urea for binding sites on the enzyme, thereby reducing its activity significantly.

Data Table: Urease Inhibition Activity

CompoundIC50 (µM)Reference
This compound15 ± 2
Thiourea (control)25 ± 3

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The urea moiety could facilitate binding to proteins, while the chlorophenyl and pyrazinyl groups might enhance specificity and potency.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-(pyrazin-2-yl)urea: Lacks the methyl and pyrazolyl groups, potentially altering its activity and properties.

    1-(2-Chlorophenyl)-3-(1H-pyrazol-5-yl)urea: Similar but without the pyrazinyl group, which might affect its binding affinity and specificity.

Uniqueness: 1-(2-Chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Biological Activity

The compound 1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea represents a novel pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant data, case studies, and research findings.

Chemical Structure

The molecular formula of the compound is C18H17ClN4OC_{18}H_{17}ClN_4O, with a structure that includes a chlorophenyl group and a pyrazole moiety linked through a urea functional group. This structural configuration is believed to contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest.

Case Study: Aurora Kinase Inhibition

Research has shown that similar pyrazole derivatives exhibit significant inhibitory effects on Aurora kinases, which are critical in cell division and cancer progression. For instance:

  • A related compound demonstrated an IC50 value of 0.067 µM against Aurora-A kinase .
  • Another study indicated that compounds with similar structures induced apoptosis in cancer cell lines, suggesting strong antitumor activity .

Table 1: Antitumor Activity of Related Pyrazole Derivatives

CompoundTarget KinaseIC50 (µM)
1-(2-chlorophenyl)-3-methylureaAurora-A0.067
Pyrazole derivative XBRAF(V600E)49.85
Pyrazole derivative YEGFR26

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been widely documented. The compound under discussion has been evaluated for its ability to inhibit chemotaxis in human neutrophils, which plays a pivotal role in inflammatory responses.

Research Findings

A study demonstrated that similar pyrazolyl-urea compounds significantly inhibited interleukin-induced chemotaxis of neutrophils, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of interest. Some studies have reported promising results regarding their efficacy against various bacterial strains.

Case Study: Antifungal Activity

In vitro assays have shown that certain pyrazole carboxamides possess notable antifungal activity against pathogens such as Candida and Aspergillus species. For example:

  • A related compound exhibited significant inhibition against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antifungal agents .

Q & A

Q. Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF) favor urea bond formation.
  • Catalysts : Bases (K₂CO₃) accelerate nucleophilic substitutions .
  • Temperature : Reflux (70–100°C) is critical for cyclization .

Basic: How is the molecular structure characterized, and what techniques resolve conformational ambiguities?

Answer:

  • X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-methoxyphenyl systems), critical for understanding steric interactions .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on pyrazole at δ 3.8–4.2 ppm). NOESY confirms spatial proximity of methyl and pyrazine protons .
  • FT-IR : Urea C=O stretches (~1640–1680 cm⁻¹) validate bond formation .

Challenges : Dynamic rotation of the urea linkage may complicate crystallographic analysis. Low-temperature XRD or computational modeling (DFT) resolves such ambiguities .

Advanced: How do structural modifications (e.g., pyrazine vs. pyridine substituents) impact biological activity?

Answer:

  • Pyrazine vs. Pyridine : Pyrazine’s electron-deficient ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), increasing inhibitory potency compared to pyridine derivatives .
  • Chlorophenyl Positioning : Ortho-substitution (2-chloro) improves steric complementarity with target proteins, as seen in analogs with IC₅₀ values <100 nM .
  • Methyl Group : N-methylation on pyrazole reduces metabolic degradation (t₁/₂ increased by 2-fold in hepatic microsome assays) .

Q. Methodology :

  • SAR Studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase panels).
  • Docking Simulations : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of pyrazine, affecting binding affinity. Standardize buffer systems .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
  • Compound Purity : HPLC-MS (≥95% purity) ensures reliable activity data. Impurities >5% may skew results .

Case Study : A 2023 study found conflicting IC₅₀ values (1.2 vs. 8.7 µM) for a similar urea derivative; re-evaluation under standardized conditions resolved the discrepancy .

Advanced: What computational strategies predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of pyrazole methyl groups) .
  • Toxicity Profiling : QSAR models flag hepatotoxicity risks based on structural alerts (e.g., urea derivatives with logP >3.5 show higher cytotoxicity) .
  • Metabolite Identification : LC-HRMS/MS detects phase I/II metabolites in vitro. For example, hydroxylation at the pyrazine ring is a common pathway .

Advanced: How can researchers optimize synthetic routes to address low yields in scale-up?

Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrazine functionalization (yield increased from 45% to 72% in a 2023 patent) .
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., urea hydrolysis) by minimizing residence time .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, solvent ratio) to identify robust conditions .

Advanced: What analytical techniques resolve data discrepancies in structural elucidation?

Answer:

  • Dynamic NMR : Captures rotameric forms of the urea linkage, which may explain conflicting NOE correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₅ClN₆O vs. C₁₉H₁₇ClN₆O) to rule out misassignment .
  • Variable-Temperature XRD : Resolves disorder in crystal structures caused by flexible substituents .

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